3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole
Description
Properties
Molecular Formula |
C20H23N3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C20H23N3/c1-2-6-17(7-3-1)15-22-10-12-23(13-11-22)16-18-14-21-20-9-5-4-8-19(18)20/h1-9,14,21H,10-13,15-16H2 |
InChI Key |
YHZKIEWEQQRAHY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-((4-benzylpiperazino)methyl)-1H-indole UA8967 |
Origin of Product |
United States |
Chemical Reactions Analysis
UA8967 undergoes several types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, affecting its chemical structure and activity.
Reduction: Reduction reactions can alter the compound’s functional groups, impacting its biological activity.
Substitution: Substitution reactions may occur, where functional groups in UA8967 are replaced by other groups, potentially modifying its anti-tumor properties.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
UA8967 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: UA8967 is used in chemical research to study its reactivity and interactions with other compounds.
Biology: The compound is studied for its effects on cellular processes, including autophagy and apoptosis.
Industry: The compound’s membrane-active properties make it a candidate for further development in pharmaceutical and biotechnological industries.
Mechanism of Action
UA8967 exerts its effects by targeting the plasma membrane of cancer cells. The compound causes a dose-dependent increase in Sytox® Green staining, trypan blue uptake, and lactate dehydrogenase leakage, indicating its impact on membrane integrity . The DPC4 (−/−) cells are more sensitive to UA8967, suggesting a drug-specific effect on cell membrane integrity. The compound induces an autophagic response within 1-6 hours of exposure, followed by caspase-independent apoptosis and some necrosis at 24 hours .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
3-[(4-Phenylpiperazin-1-yl)methyl]-1H-Indole (CAS 4281-72-5)
- Structure : Replaces the benzyl group with a phenyl ring.
- Properties : Molecular weight = 291.4 g/mol; XLogP3 = 3.3.
3-[(4-Benzoylpiperazin-1-yl)methyl]-1H-Indole (3n)
- Structure : Substitutes benzyl with a benzoyl (C₆H₅CO-) group.
- Properties : Molecular weight = 319.40 g/mol; IR carbonyl stretch at 1708 cm⁻¹.
- Implications : The electron-withdrawing benzoyl group may alter piperazine basicity and hydrogen-bonding capacity, impacting receptor binding .
3-[(4-Methylpiperidin-1-yl)methyl]-1H-Indole (CAS 21000-95-3)
- Structure : Replaces piperazine with a methylpiperidine group.
- Properties : Molecular weight = 228.33 g/mol.
Indole Core Modifications
5-Methoxy-3-[(4-Methylpiperazin-1-yl)methyl]-1H-Indole
- Structure : Adds a methoxy group at the indole 5-position.
Methyl 3-{[(4-Benzylpiperazin-1-yl)acetyl]amino}-5-chloro-1H-Indole-2-Carboxylate
- Structure : Incorporates a chloro substituent and a methyl ester at the 2-position.
- Implications : The chloro group enhances electrophilicity, while the ester improves solubility. These modifications could optimize pharmacokinetics for specific therapeutic targets .
BACE1 Inhibitory Activity
- Compound 21 (Benzylpiperazine-Indole) : IC₅₀ = 21.88 mM.
- Compound 8 (Phenylsulfonylpiperazine-Indole) : IC₅₀ = 19.66 mM.
- Compound 32 (3-(Benzyloxy)-2-Methylphenylpiperazine-Indole) : 42.8% inhibition at 50 mM.
- Implications : The benzyl and phenylsulfonyl groups exhibit comparable potency, suggesting tolerance for bulky substituents. However, steric hindrance in Compound 32 reduces activity .
Table 1: Physical Properties of Selected Analogs
*Estimated based on structural similarity.
Biological Activity
3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole is a compound of significant interest due to its potential biological activities, particularly in the realm of neuropharmacology. This compound belongs to a class of indole derivatives, known for their diverse pharmacological properties, including interactions with various neurotransmitter receptors. The indole framework is prevalent in numerous biologically active molecules, making it a focal point for drug development.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available indole derivatives. The introduction of the piperazine moiety enhances the compound's affinity for neurotransmitter receptors, particularly dopamine receptors.
Dopaminergic Activity
Research indicates that indole derivatives with piperazine substituents exhibit high affinity for dopamine D4 receptors. For instance, a study reported that similar compounds showed Ki values as low as 1.9 nM for D4 receptors, indicating strong binding affinity compared to other dopamine receptor subtypes (D1, D2, D3) with Ki values exceeding 2000 nM . This suggests that this compound may also possess selective dopaminergic activity.
Antidepressant Effects
Indoles have been associated with antidepressant-like effects in various animal models. The modulation of serotonin and norepinephrine levels through receptor interaction is hypothesized to contribute to these effects. Compounds structurally similar to this compound have demonstrated significant improvements in depressive-like behaviors in rodent models .
Anticancer Properties
Indole derivatives have also been explored for their anticancer properties. Some studies suggest that they may induce apoptosis in cancer cells by interacting with specific signaling pathways. For example, indolequinones derived from similar structures have shown efficacy in targeting neoplastic cells through DNA alkylation mechanisms .
Neuroprotective Effects
The neuroprotective potential of indoles has been documented, particularly regarding their ability to mitigate oxidative stress and neuroinflammation. This property could be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
Q & A
Basic: What are the critical steps for synthesizing 3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole, and how can side reactions be minimized?
Methodological Answer:
The synthesis typically involves a multi-step pathway, including alkylation of the indole core with a benzylpiperazine derivative. Key considerations include:
- Reagent Selection : Use of coupling agents like EDCI/HOBt for amide bond formation (if applicable) and protecting groups for reactive sites (e.g., NH of indole) to prevent undesired substitutions .
- Reaction Monitoring : Employ NMR spectroscopy (e.g., tracking proton shifts in the benzylpiperazine moiety) and LC-MS to confirm intermediate formation and purity .
- Side Reaction Mitigation : Optimize temperature (e.g., 0–25°C for sensitive steps) and solvent polarity (e.g., DMF for polar intermediates) to reduce byproducts like over-alkylation or dimerization .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer:
Discrepancies may arise from assay-specific variables:
- Assay Design : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to control for off-target effects. For receptor-binding studies, use radioligand displacement assays to validate affinity .
- Data Normalization : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to account for batch effects or solvent interference (e.g., DMSO concentration ≤0.1%) .
- Mechanistic Follow-Up : Use CRISPR knockouts or siRNA silencing to confirm target specificity if conflicting results persist .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies regiochemistry (e.g., methylene protons in the benzylpiperazine group at δ 3.5–4.0 ppm) and confirms absence of rotamers .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., expected [M+H]+ for C21H24N3: 318.1971) and detects trace impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced: What computational strategies predict the compound’s interactions with serotonin receptors (e.g., 5-HT2A)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding poses. Prioritize piperazine-π interactions with Phe residues in the receptor pocket .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key hydrogen bonds (e.g., indole NH with Ser159) .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities (ΔG) and compare with experimental IC50 values .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage Conditions : Keep under inert gas (argon) at –20°C in amber vials to prevent oxidation of the indole NH and benzylpiperazine groups .
- Solvent Compatibility : Prepare stock solutions in anhydrous DMSO (stored desiccated) to avoid hydrolysis .
- Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of intermediate alkylating agents .
Advanced: What strategies optimize regioselectivity during functionalization of the indole core?
Methodological Answer:
- Directing Groups : Introduce temporary substituents (e.g., Boc-protected amines) at C2/C3 to steer electrophilic substitution to C5 .
- Metal-Catalyzed Reactions : Use Pd-mediated C–H activation (e.g., with Pd(OAc)2 and ligands like SPhos) for selective cross-couplings at C4 .
- Microwave-Assisted Synthesis : Apply controlled heating (e.g., 150°C, 30 min) to enhance reaction specificity for N-alkylation over C-alkylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
